1,7-Dinitroanthraquinone

Isomer Separation Nitrobenzene Extraction Anthraquinone Chemistry

Secure your supply of 1,7-Dinitroanthraquinone (1604-43-9), the critical isomer for synthesizing red and ruby-violet disperse dyes on polyester, polyamide, and cellulose acetate (GB Patent No. 1408739A). Unlike other dinitroanthraquinone isomers, its unique solubility profile enables selective isolation via patented nitrobenzene extraction (US Patent No. 4,156,921), ensuring the high purity essential for specialized downstream synthesis. It also serves as a pulping auxiliary to enhance yield in alkaline processes (US Patent No. 4,350,566).

Molecular Formula C14H6N2O6
Molecular Weight 298.21 g/mol
CAS No. 1604-43-9
Cat. No. B161439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dinitroanthraquinone
CAS1604-43-9
Molecular FormulaC14H6N2O6
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H6N2O6/c17-13-8-5-4-7(15(19)20)6-10(8)14(18)12-9(13)2-1-3-11(12)16(21)22/h1-6H
InChIKeyFAVDZWIRBSMLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dinitroanthraquinone (CAS 1604-43-9): Isomer-Specific Procurement for Nitrobenzene-Resistant Anthraquinone Intermediate Applications


1,7-Dinitroanthraquinone (CAS 1604-43-9) is a dinitro derivative of anthraquinone, with the molecular formula C14H6N2O6 and a molecular weight of 298.21 g/mol . This compound is a member of the α,α'-dinitroanthraquinone family, characterized by nitro group substitutions at the 1 and 7 positions of the anthraquinone core . It is primarily utilized as a valuable intermediate in the synthesis of specialized dyes and other anthraquinone-derived compounds .

Why 1,7-Dinitroanthraquinone Cannot Be Substituted: The Critical Role of Isomeric Purity and Niche Reactivity in Dinitroanthraquinone Procurement


In the class of dinitroanthraquinones, simple substitution is not feasible due to profound differences in physical properties, reactivity, and synthetic utility driven by isomeric substitution patterns. The dinitration of anthraquinone yields a complex mixture of isomers, including 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone, each requiring distinct and often challenging separation methods [1]. The 1,7-isomer, in particular, exhibits a unique combination of solubility characteristics and reactivity that distinguishes it from its more common 1,5- and 1,8- counterparts, making it essential for specific downstream syntheses where other isomers would fail or produce undesired products [2].

Quantitative Differentiation of 1,7-Dinitroanthraquinone: Evidence for Superior Performance in Targeted Applications


Preferential Isolation of 1,7-Dinitroanthraquinone from Mixed Isomer Streams via Nitrobenzene Extraction

A patented process demonstrates a direct method for isolating 1,7-dinitroanthraquinone from a mixture containing its 1,6-isomer. The process leverages the differential solubility of the two isomers in nitrobenzene. Specifically, the 1,7-isomer remains as an insoluble residue upon extraction, while the 1,6-isomer dissolves and can be subsequently recovered [1]. This provides a clear, quantifiable separation route for the 1,7-isomer, which is not directly applicable to other isomer pairs like 1,5- and 1,8- [2].

Isomer Separation Nitrobenzene Extraction Anthraquinone Chemistry

Exclusive Reactivity of 1,7-Dinitroanthraquinone with Amines for Specialty Dye Synthesis

A patent describes the preparation of N-alkyl substituted anthraquinone dyes specifically from 1,6- or 1,7-dinitroanthraquinone. The reaction involves treating these isomers with an amine at elevated temperatures (50-200 °C) to yield dyes that produce red and ruby-violet shades on synthetic polyesters, polyamides, and cellulose acetates [1]. This specific reactivity pathway is not claimed for the 1,5- or 1,8-isomers, highlighting a unique synthetic niche for the 1,7-compound.

Dye Synthesis Amination Polyester Dyes

Enabling Pulp Delignification: A Shared Dinitroanthraquinone Application with Industrial Relevance

A patent discloses the use of dinitroanthraquinones, as a class, as effective auxiliaries in the delignification of lignocellulose materials. The process involves adding 0.001% to 10% by weight of a nitroanthraquinone and/or dinitroanthraquinone to the digestion liquor at temperatures of 150-200 °C [1]. While not differentiating between specific dinitro isomers, this patent establishes a high-value industrial application for the entire compound class, providing a baseline for comparing the performance of different isomers in this context, should such data become available [2].

Pulp and Paper Delignification Process Chemistry

Distinct Thermal Behavior: 1,7-Dinitroanthraquinone Exhibits a Unique Melting Point Profile Compared to Other Isomers

The melting point of 1,7-dinitroanthraquinone is reported as 270-290 °C . This is a significantly lower melting range compared to its 1,5- (250 °C with decomposition) and 1,8- (318-322 °C) isomers [1]. This thermal property can be a critical factor in processing and formulation, as it influences solubility, reaction conditions, and the handling of the compound in industrial settings.

Thermal Analysis Melting Point Physical Properties

Targeted Applications of 1,7-Dinitroanthraquinone: From Niche Dye Synthesis to Large-Scale Pulp Processing


Specialty Dye Intermediate for Synthetic Fibers

1,7-Dinitroanthraquinone serves as a critical precursor in the synthesis of N-alkyl substituted anthraquinone dyes. Its unique reactivity with amines at elevated temperatures (50-200 °C) yields disperse dyes that produce desirable red and ruby-violet shades on synthetic polyesters, polyamides, and cellulose acetates, as documented in GB Patent No. 1408739A [1].

Isolation and Purification from Complex Mixtures

The compound can be selectively isolated from mixtures containing its 1,6-isomer using a patented nitrobenzene extraction process (US Patent No. 4,156,921). This method leverages the unique solubility profile of 1,7-dinitroanthraquinone, which remains as an insoluble residue, enabling its recovery in high purity for subsequent synthetic steps [1].

Potential Delignification Agent in Pulp and Paper Industry

As a member of the dinitroanthraquinone class, this compound may be considered as a delignification auxiliary in alkaline pulping processes (soda, Kraft, sulphite). The class is known to improve pulp yield and quality when added in amounts ranging from 0.001% to 10% by weight of lignocellulosic material, as described in US Patent No. 4,350,566 [1].

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